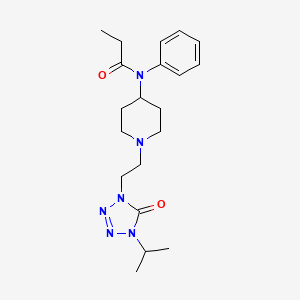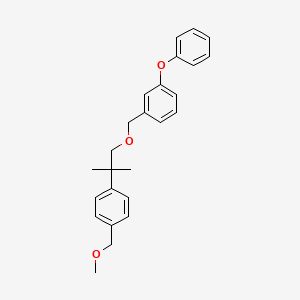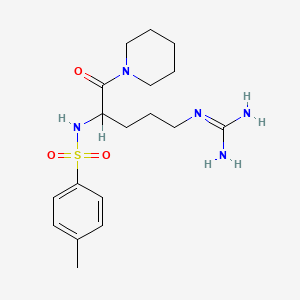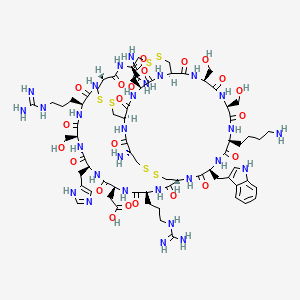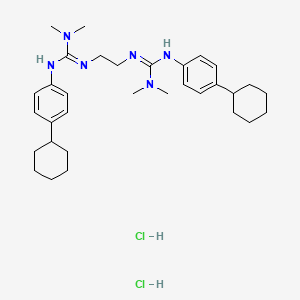
Guanidine, N,N'''-1,2-ethanediylbis(N''-(4-cyclohexylphenyl)-N',N'-dimethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride is a complex organic compound that belongs to the guanidine family Guanidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride typically involves the reaction of guanidine derivatives with appropriate organic halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized guanidine derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Guanidine hydrochloride
- N,N’-Dimethylguanidine
- Cyclohexylguanidine
Comparison
Compared to other guanidine derivatives, Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride features a unique structure with cyclohexylphenyl groups, which may confer distinct properties and applications. Its specific molecular configuration could result in different reactivity and biological activity compared to simpler guanidine compounds.
Propiedades
Número CAS |
120570-68-5 |
|---|---|
Fórmula molecular |
C32H50Cl2N6 |
Peso molecular |
589.7 g/mol |
Nombre IUPAC |
2-[2-[[(4-cyclohexylanilino)-(dimethylamino)methylidene]amino]ethyl]-3-(4-cyclohexylphenyl)-1,1-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C32H48N6.2ClH/c1-37(2)31(35-29-19-15-27(16-20-29)25-11-7-5-8-12-25)33-23-24-34-32(38(3)4)36-30-21-17-28(18-22-30)26-13-9-6-10-14-26;;/h15-22,25-26H,5-14,23-24H2,1-4H3,(H,33,35)(H,34,36);2*1H |
Clave InChI |
IAFGBBKLRJGGQP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NCCN=C(NC1=CC=C(C=C1)C2CCCCC2)N(C)C)NC3=CC=C(C=C3)C4CCCCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



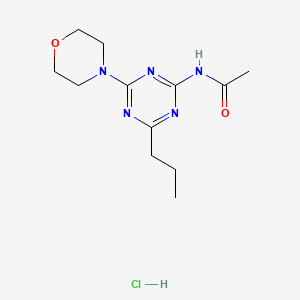
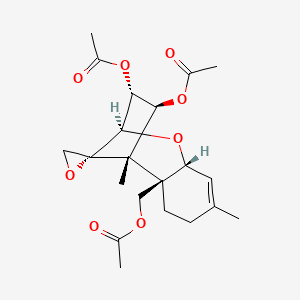
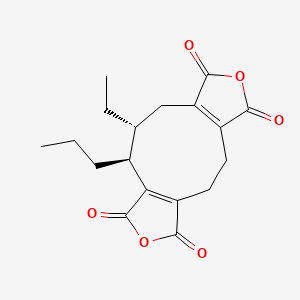
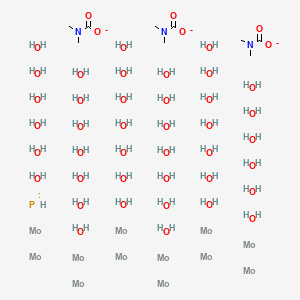
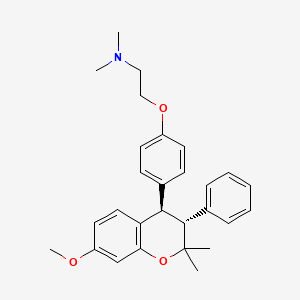
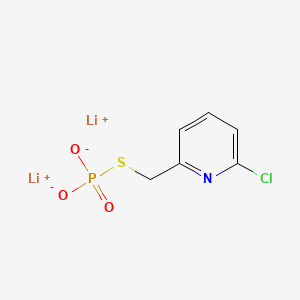
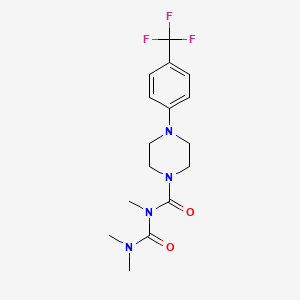
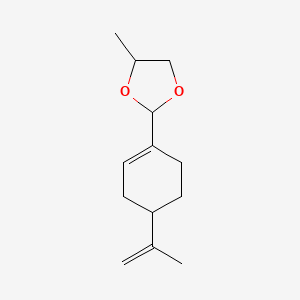
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
